

Application Note: Advanced Analytical Characterization of 2-Carboethoxy-3'-piperidinomethyl Benzophenone

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Compound of Interest

Compound Name:	2-Carboethoxy-3'-piperidinomethyl benzophenone
CAS No.:	898792-75-1
Cat. No.:	B1613352

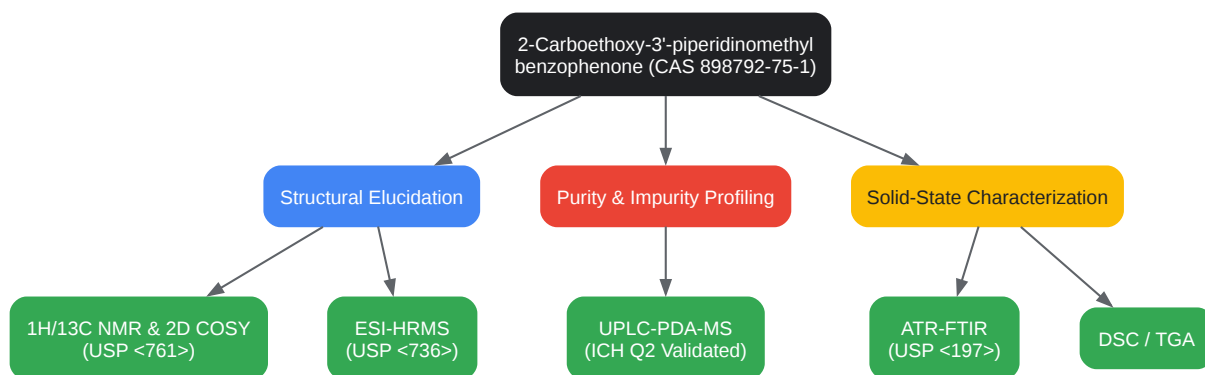
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Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Compound: **2-Carboethoxy-3'-piperidinomethyl benzophenone** (CAS: 898792-75-1)[1]

Introduction & Chemical Profiling

2-Carboethoxy-3'-piperidinomethyl benzophenone is a complex pharmaceutical intermediate characterized by three distinct structural motifs: a rigid benzophenone core, a hydrolytically sensitive ethyl ester (carboethoxy) group, and a highly basic piperidine ring[1].

Successfully characterizing this molecule requires a multi-modal analytical strategy. The basicity of the tertiary amine (pKa ~9.5) dictates its ionization efficiency in mass spectrometry and its pH-dependent retention behavior in liquid chromatography[2]. Meanwhile, the ester linkage requires careful sample preparation in aprotic diluents to prevent degradation. This application note details a self-validating, regulatory-aligned workflow for the structural, chromatographic, and solid-state characterization of this compound.



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Figure 1: Multi-modal analytical workflow for comprehensive molecular characterization.

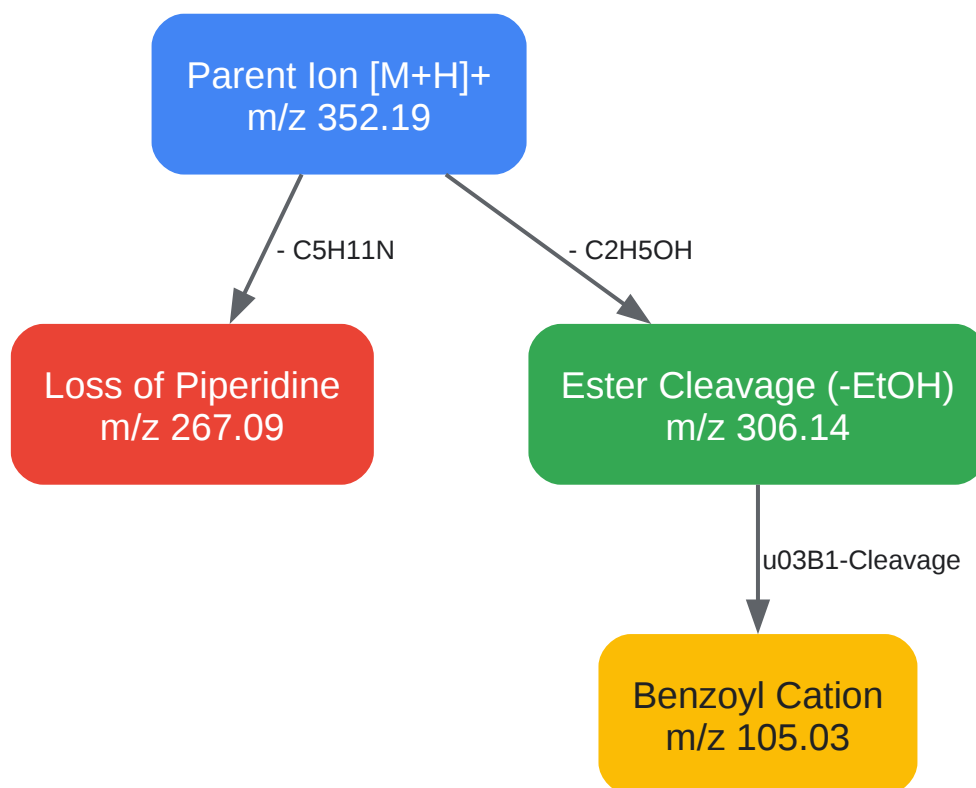
Structural Elucidation: NMR and HRMS Expertise & Experience (Causality)

To confirm the molecular backbone, Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are employed in tandem. The basic piperidine nitrogen readily accepts a proton, making positive Electrospray Ionization (ESI+) the ideal choice for HRMS, yielding a strong $[M+H]^+$ signal[3]. NMR provides orthogonal confirmation of the carbon framework, specifically distinguishing the aliphatic piperidine protons from the aromatic benzophenone protons[4].

Step-by-Step Protocol

- NMR Preparation (USP <761>): Dissolve 15 mg of the sample in 0.6 mL of deuterated chloroform ($CDCl_3$) containing 0.03% TMS as an internal standard[5].
- NMR Acquisition: Acquire 1H (400 MHz, 16 scans) and ^{13}C (100 MHz, 256 scans) spectra. Utilize 2D COSY to map the spin-spin coupling of the piperidine ring.
- HRMS Preparation (USP <736>): Dilute the sample to a final concentration of 1 $\mu g/mL$ in Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid[3].
- HRMS Acquisition: Inject 5 μL into a Q-TOF mass spectrometer operating in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

Self-Validating System: The protocol is validated if the HRMS exact mass measurement falls within ≤ 5 ppm of the theoretical $[M+H]^+$ monoisotopic mass (m/z 352.1913).



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Figure 2: Proposed ESI+ HRMS fragmentation pathway of the parent molecule.

Chromatographic Purity Profiling (UPLC-PDA-MS) Expertise & Experience (Causality)

Analyzing basic compounds like piperidine derivatives on standard C18 stationary phases often results in severe peak tailing due to secondary interactions with residual surface silanols. To counteract this, we utilize a Charged Surface Hybrid (CSH) column. The CSH particle possesses a low-level positive surface charge that repels the protonated piperidine moiety, ensuring sharp, symmetrical peaks without requiring non-volatile ion-pairing agents[2].

Step-by-Step Protocol

- Sample Diluent: Prepare samples in 100% Acetonitrile to prevent aqueous hydrolysis of the carboethoxy ester group.
- Column Selection: Waters XSelect CSH C18 (100 mm × 2.1 mm, 1.7 μm).
- Mobile Phase:
 - Phase A: 0.1% Formic Acid in MS-grade Water.
 - Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
- Gradient Program: 5% B to 95% B over 10.0 minutes, hold at 95% B for 2.0 minutes, re-equilibrate at 5% B for 3.0 minutes. Flow rate: 0.4 mL/min.
- Detection: Photodiode Array (PDA) extracted at 254 nm (optimal for the benzophenone chromophore); MS scan range 100–800 m/z.

Self-Validating System: In accordance with ICH Q2(R1) guidelines, system suitability is confirmed if the tailing factor (Tf) of the main peak is ≤ 1.5 , and the %RSD of the peak area for six replicate standard injections is $\leq 2.0\%$ [6],[7].

Quantitative Data Summary

Analyte / Potential Impurity	Relative Retention Time (RRT)	UV Max (nm)	m/z [M+H] ⁺	Structural Note
2-Carboxy Degradant	0.65	254	324.16	Ester hydrolysis product
2-Carboethoxy-3'-piperidinomethyl benzophenone	1.00	254	352.19	Target API
3'-Methylbenzophenone intermediate	1.25	254	269.11	Synthesis precursor

Solid-State & Thermal Characterization

Expertise & Experience (Causality)

Solid-state characterization is critical for determining polymorphic purity and formulation viability. Fourier Transform Infrared Spectroscopy (FTIR) provides conclusive, non-destructive identification of functional groups[3]. For this molecule, differentiating the ester carbonyl from the ketone carbonyl is a primary diagnostic marker. Differential Scanning Calorimetry (DSC) establishes the melting endotherm and thermal stability profile.

Step-by-Step Protocol

- FTIR Analysis (USP <197>): Place 2-3 mg of the neat solid onto an Attenuated Total Reflectance (ATR) diamond crystal[3]. Apply consistent pressure via the anvil. Collect 32 scans from 4000 to 400 cm^{-1} at a resolution of 4 cm^{-1} .
 - Diagnostic Bands: Look for the ester C=O stretch at $\sim 1715 \text{ cm}^{-1}$ and the conjugated benzophenone ketone C=O stretch at $\sim 1660 \text{ cm}^{-1}$.
- DSC Analysis: Weigh accurately 3.0–5.0 mg of the sample into a standard aluminum pan and crimp with a pin-hole lid.
- Thermal Program: Equilibrate at 25°C, then heat to 250°C at a rate of 10°C/min under a continuous dry nitrogen purge (50 mL/min). Record the onset and peak temperatures of the melting endotherm.

Self-Validating System: The FTIR spectrum must achieve a baseline transmission of >95% in non-absorbing regions, and the DSC thermogram must show a single, sharp melting endotherm to confirm polymorphic phase purity.

References

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- Pacific BioLabs. Small Molecule Identity and Purity Testing Standards (USP <736>, USP <197>). Available at: [\[Link\]](#)
- MDPI - Foods. Development and Validation of Benzophenone Derivatives by UHPLC-MS/MS. Available at: [\[Link\]](#)

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